2',4'-Dihydroxy-2-methoxychalcone

Catalog No.
S3705224
CAS No.
104236-78-4
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Dihydroxy-2-methoxychalcone

CAS Number

104236-78-4

Product Name

2',4'-Dihydroxy-2-methoxychalcone

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+

InChI Key

ODLVGCCGMXGMGZ-RMKNXTFCSA-N

SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O

2',4'-Dihydroxy-2-methoxychalcone is a flavonoid compound belonging to the chalcone class, characterized by its unique structure that includes two hydroxyl groups at the 2' and 4' positions and a methoxy group at the 2 position. This compound is known for its potential biological activities, including anticancer properties, and is found in various plant species, although its specific natural sources are not extensively documented. The molecular formula of 2',4'-dihydroxy-2-methoxychalcone is C16H16O4C_{16}H_{16}O_4, and it typically appears as a bright yellow crystalline solid.

Studies suggest DHMC might exert its biological effects through multiple mechanisms. Here are two potential pathways:

    Tyrosinase Inhibition

    DHMC might inhibit the enzyme tyrosinase, which plays a role in melanin production. This could have implications for skin lightening and reducing hyperpigmentation [].

    Multidrug Resistance (MDR) Inhibition

    DHMC might inhibit the multidrug resistance-associated protein (MRP), which can pump anticancer drugs out of cells, potentially improving the efficacy of chemotherapy [].

2',4'-Dihydroxy-2-methoxychalcone (DHMC) is a natural product found in various plants, including Artemisia palustris and Astragalus laxmannii []. Scientific research into DHMC focuses on its potential biological activities.

  • Antioxidant Properties

    Studies suggest that DHMC exhibits antioxidant properties. These properties may be due to the structure of the molecule, which allows it to scavenge free radicals [].

  • Anti-inflammatory Activity

    Some research indicates that DHMC may have anti-inflammatory properties [].

The synthesis of 2',4'-dihydroxy-2-methoxychalcone commonly involves a Claisen-Schmidt condensation reaction. This reaction typically occurs between a methoxylated hydroxyacetophenone and a dihydroxylated benzaldehyde in the presence of a base such as potassium hydroxide. The general reaction can be represented as follows:

R1COCH3+R2CHO+KOHR1CH=CHCOR2+H2OR_1-CO-CH_3+R_2-CHO+KOH\rightarrow R_1-CH=CH-CO-R_2+H_2O

where R1R_1 represents the methoxylated hydroxyacetophenone and R2R_2 represents the dihydroxylated benzaldehyde.

Research indicates that 2',4'-dihydroxy-2-methoxychalcone exhibits significant biological activities, particularly in anticancer applications. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells, with IC50 values indicating potent cytotoxic effects . Additionally, the compound may have anti-inflammatory and skin protective properties, potentially through mechanisms such as inhibition of tyrosinase, which is involved in melanin production.

Several methods have been reported for synthesizing 2',4'-dihydroxy-2-methoxychalcone. The most common method involves:

  • Claisen-Schmidt Condensation:
    • Reagents: Methoxylated hydroxyacetophenone and dihydroxylated benzaldehyde.
    • Catalyst: Potassium hydroxide or other bases.
    • Solvent: Typically conducted in methanol or aqueous solutions.
    • Procedure: The reactants are mixed under controlled conditions to promote condensation, yielding the desired chalcone product.

Other methods may include variations in solvents or catalysts to optimize yield and purity .

The potential applications of 2',4'-dihydroxy-2-methoxychalcone are diverse:

  • Pharmaceuticals: Its anticancer properties make it a candidate for developing new cancer therapies.
  • Cosmetics: Due to its skin protective effects, it may be used in formulations aimed at skin health.
  • Nutraceuticals: As a natural product, it could be incorporated into dietary supplements for its health benefits.

Studies on the interactions of 2',4'-dihydroxy-2-methoxychalcone with biological systems suggest multiple mechanisms through which it exerts its effects. For instance:

  • It may inhibit multidrug resistance-associated proteins, enhancing the efficacy of chemotherapy by preventing drug efflux from cancer cells.
  • Its antioxidant properties could play a role in reducing oxidative stress within cells.

Further research is needed to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural features with 2',4'-dihydroxy-2-methoxychalcone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2',6'-Dihydroxy-4'-methoxychalconeHydroxyl groups at 2' and 6' positionsExhibits significant antiparasitic activity
2',4',4'-Trihydroxy-3-methoxychalconeAdditional hydroxyl group at the 4' positionGreater cytotoxicity compared to other chalcones
2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalconeDimethyl substitution at positions 3' and 5'Potential antioxidant and hepatoprotective effects

These compounds illustrate the variability within the chalcone family while highlighting the unique properties of 2',4'-dihydroxy-2-methoxychalcone, particularly its specific anticancer activity and structural configuration.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Wikipedia

(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Dates

Modify: 2023-08-20

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